ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid
Description
Classification and Structural Diversity within the ent-Kaurane Family
The structural diversity of the ent-kaurane family is a testament to the biosynthetic versatility of the organisms that produce them. The parent skeleton can undergo a variety of modifications, such as oxidations, C-C bond cleavages, rearrangements, and intramolecular cyclizations, leading to a wide array of derivatives. acs.org Generally, ent-kaurane diterpenoids can be categorized based on their structural features. Key classifications include:
Seco-ent -kauranoids: Characterized by the cleavage of one or more bonds in the tetracyclic ring system.
C-20 oxygenated and non-oxygenated ent -kauranoids: Distinguished by the presence or absence of an oxygen functional group at the C-20 position.
Rearranged ent -kauranoids: Compounds where the fundamental ent-kaurane skeleton has undergone rearrangement, leading to novel carbocyclic frameworks. acs.org
The extensive functionalization of the ent-kaurane scaffold, including hydroxylation, oxidation, and glycosylation, at various positions contributes significantly to the vast number of known compounds and their diverse biological activities.
Significance of ent-9-Hydroxy-15-oxokaur-16-en-19-oic Acid as a Unique ent-Kaurane Diterpenoid
ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid is a naturally occurring diterpenoid that has been isolated from the fern Pteris semipinnata. Its significance lies in its specific molecular architecture as a distinct member of the ent-kaurane family. The presence of a hydroxyl group at the C-9 position, a ketone at C-15, an exocyclic double bond at C-16, and a carboxylic acid at C-19 defines its unique chemical identity.
While extensive research has been conducted on other diterpenoids from Pteris semipinnata, such as the closely related ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid, specific biological studies on the 9-hydroxy isomer are less common in the available literature. magtechjournal.comnih.gov The uniqueness of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid stems from its isomeric relationship to more studied compounds, where the position of the hydroxyl group can significantly influence biological activity. The structural nuances between these isomers are critical for understanding their potential interactions with biological targets.
A study investigating the diterpenoid constituents of Pteris semipinnata reported the isolation of several ent-kaurane derivatives and noted their cytotoxic activities. magtechjournal.com Although detailed findings for ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid were not specified, the presence of the α-methylene cyclopentanone (B42830) moiety in related compounds was suggested to be important for their cytotoxic effects. magtechjournal.com
Below is a data table summarizing the known physicochemical properties of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid.
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₄ |
| Molecular Weight | 332.4 g/mol |
| Appearance | Powder |
| Color | Yellow |
| Predicted Boiling Point | 509.9±50.0 °C |
| Predicted Density | 1.23±0.1 g/cm³ |
| Predicted pKa | 4.56±0.60 |
Evolution of Research on ent-Kaurane Compounds in Biomedical and Natural Product Sciences
The scientific journey into the world of ent-kaurane diterpenoids began with the isolation of ent-kaurene (B36324) in 1961. nih.gov Initially recognized as key intermediates in the biosynthesis of gibberellins, a class of plant hormones, the scope of research on ent-kauranes has expanded dramatically over the subsequent decades.
Early research focused on their isolation from various plant sources and the elucidation of their complex chemical structures. The advent of advanced spectroscopic techniques, particularly two-dimensional nuclear magnetic resonance (2D-NMR), has been instrumental in characterizing these intricate molecules. magtechjournal.com
In recent years, the focus has shifted towards exploring the diverse biological activities of ent-kaurane diterpenoids. Numerous studies have revealed their potential as anticancer, anti-inflammatory, and antimicrobial agents. targetmol.commdpi.com For instance, research on diterpenoids from Pteris semipinnata has demonstrated their ability to inhibit the growth of various cancer cell lines, including human promyelocytic leukemia (HL-60) and gastric adenocarcinoma (MGC-803) cells. magtechjournal.com
The exploration of structure-activity relationships has become a significant area of investigation. Researchers are actively examining how different functional groups and stereochemistry at various positions on the ent-kaurane skeleton influence their biological effects. medchemexpress.com Furthermore, the total synthesis of complex ent-kaurane diterpenoids has become a prominent goal in organic chemistry, not only to confirm their structures but also to provide access to larger quantities for biological evaluation and to generate novel analogs with potentially enhanced activities. acs.org
The ongoing investigation into ent-kaurane diterpenoids, including specific isomers like ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, continues to be a vibrant field of research, promising new discoveries in natural product chemistry and drug development.
Structure
2D Structure
Properties
CAS No. |
77658-39-0 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,4S,5R,9R,10R,13S)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,17+,18+,19-,20+/m0/s1 |
InChI Key |
AURKCYFYZBQUIZ-LJIVFDACSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@@H](C3)C(=C)C4=O)O)C)C(=O)O |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |
Appearance |
Powder |
Origin of Product |
United States |
Natural Occurrence, Distribution, and Advanced Isolation Methodologies
The investigation into ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid begins with its identification in the plant kingdom, its geographical spread, and the ecological niches it inhabits.
Phytochemical Sources and Botanical Origin of ent-Kaurane Diterpenoids
ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, a member of the ent-kaurane diterpenoid class, has been identified as a natural constituent of the fern Pteris semipinnata. researchgate.netmedchemexpress.com Additionally, a glycosylated form, ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid β-D-glucopyranosyl ester, is also found within this plant species.
The broader class of ent-kaurane diterpenoids is widely distributed in the plant kingdom. These compounds are particularly prevalent in, but not limited to, the following plant families:
Pteridaceae: This family of ferns is a significant source of ent-kaurane diterpenoids. nih.gov The genus Pteris is known for producing a variety of these compounds. researchgate.netnih.gov For instance, besides P. semipinnata, other species like Pteris livida and Pteris dispar also contain related ent-kaurane diterpenoids. nih.gov
Asteraceae: This large and widespread family of flowering plants is another notable source of ent-kaurane diterpenoids. nih.gov
Annonaceae: Various species within this family have been found to contain a diverse array of ent-kaurane diterpenoids. frontiersin.org
Euphorbiaceae: This family also contributes to the diversity of known ent-kaurane diterpenoids. frontiersin.org
Lamiaceae: Members of the mint family are also known to produce these compounds. frontiersin.org
Geographical and Ecological Distribution Patterns
The primary known source of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, Pteris semipinnata, is a fern species with a broad distribution across tropical regions. Its native habitats include Southern China, Taiwan, the Philippines, Vietnam, Laos, Thailand, Myanmar, Malaysia, Sri Lanka, and Northern India. The species is also found in the Ryukyu Islands of Japan.
Ecologically, Pteris semipinnata thrives in specific conditions. It typically grows in open forests and is often found on acidic soil near streams or on rocky terrain. This fern is generally located at altitudes below 900 meters.
The families known to produce ent-kaurane diterpenoids have a global distribution. The Asteraceae family, for example, is ubiquitous, being found on every continent except Antarctica. This wide distribution suggests that a vast number of plant species could potentially be sources of novel ent-kaurane diterpenoids.
Strategies for Extraction and Fractionation from Complex Natural Matrices
The isolation of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid and related diterpenoids from their natural plant sources involves a multi-step process. The initial step is typically a solvent extraction from the plant material.
A common strategy involves the use of polar solvents. For instance, the aerial parts of Pteris semipinnata can be extracted with ethanol (B145695) to obtain a crude extract containing a mixture of compounds, including the target diterpenoid. researchgate.net Another approach for related compounds involves the use of a mixture of dichloromethane (B109758) and methanol (B129727).
Following the initial extraction, the crude extract, which is a complex matrix of numerous phytochemicals, must undergo fractionation to separate the components based on their chemical properties. A widely used method for this is column chromatography. The choice of the stationary phase is critical for effective separation. Common choices include silica (B1680970) gel and polyamide resins. The mobile phase, a solvent or mixture of solvents, is then passed through the column to elute the different fractions.
Advanced Chromatographic Purification Techniques for Isolation of High-Purity Compounds
To obtain ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid in a high-purity form, further purification of the fractions is necessary. This is achieved through the application of advanced chromatographic techniques that offer higher resolution.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of natural product purification. It utilizes high pressure to pass the solvent through a column packed with a stationary phase, leading to a more efficient separation. For the isolation of diterpenoids, preparative HPLC is often employed, which allows for the collection of larger quantities of the purified compound. The purity of the final product, such as ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, is often determined by analytical HPLC, with purities of over 98% being achievable. pureonebio.compureonebio.com
Ultra-High-Performance Liquid Chromatography (UPLC) is a more recent advancement that uses columns with smaller particle sizes. This results in even higher resolution and faster separation times compared to traditional HPLC.
The selection of the appropriate column and solvent system is crucial for a successful separation. For diterpenoids, which are moderately polar, reverse-phase columns (such as C18) are frequently used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
Comparative Analysis of Compound Content Across Different Plant Varieties or Growing Conditions
The concentration of secondary metabolites like ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid in plants can be influenced by various factors, including the specific plant species, genetic variety, and environmental or growing conditions.
While specific comparative data for ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid is not extensively documented in the available literature, studies on related compounds provide insights into potential variations. For example, a comparative study on the related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid revealed significant differences in its concentration between two different plant species, Adenostemma lavenia and Pteris dispar. nih.gov The content of this related diterpenoid was found to be notably high in the leaves of A. lavenia. nih.gov
Such variations highlight the importance of selecting the appropriate plant source and potentially optimizing growing conditions to maximize the yield of the target compound. It is plausible that the concentration of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid also varies among different species of the Pteris genus or even between populations of Pteris semipinnata growing in different geographical locations or under different ecological pressures. Terpenoid production in plants is known to be influenced by factors such as light intensity, temperature, water availability, and soil nutrients, as these compounds can play a role in the plant's defense mechanisms and adaptation to its environment. researchgate.net
Biosynthetic Pathways and Biotransformational Studies of Ent Kaurane Diterpenoids
Elucidation of the General Biosynthetic Route to the ent-Kaurane Skeleton in Plants
The biosynthesis of the ent-kaurane skeleton, the foundational structure of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, is a multi-step enzymatic process that begins with the universal precursor of terpenes, geranylgeranyl pyrophosphate (GGPP). In plants, a two-step cyclization cascade is initiated by a class of enzymes known as diterpene synthases.
The first step involves the protonation-initiated cyclization of GGPP to form (+)-copalyl pyrophosphate (CPP). This is followed by a second cyclization, catalyzed by a kaurene synthase, which converts CPP into ent-kaurene (B36324). This bicyclic intermediate then undergoes a series of oxidative reactions, typically catalyzed by cytochrome P450 monooxygenases (P450s), to introduce various functional groups at specific positions on the kaurane (B74193) skeleton. These modifications ultimately lead to the vast structural diversity observed within the ent-kaurane family, including the introduction of hydroxyl and carboxyl groups that are characteristic of compounds like ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid.
Enzymatic and Metabolic Pathways Leading to Specific Functionalizations
The journey from the basic ent-kaurane skeleton to the specifically functionalized ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid involves a series of precise enzymatic reactions. These transformations are orchestrated by a suite of tailoring enzymes, primarily from the cytochrome P450 superfamily. These enzymes are responsible for introducing hydroxyl groups, and subsequent oxidations can lead to the formation of ketones and carboxylic acids.
The hydroxylation at C-9 and the oxidation at C-15 are critical steps in the biosynthesis of the target molecule. While the exact enzymatic machinery responsible for these specific modifications in the context of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid is a subject of ongoing research, studies on related ent-kaurane diterpenoids provide valuable insights. For instance, the formation of a hydroxyl group is a common modification, and the subsequent oxidation to a ketone is also a frequently observed biochemical transformation. The carboxylic acid at C-19 is typically formed through a stepwise oxidation of the C-19 methyl group.
Microbial and Fungal Biotransformation of ent-Kaurane Precursors
The structural diversification of ent-kaurane diterpenoids is not limited to the biosynthetic pathways within plants. Microorganisms, particularly fungi, have demonstrated a remarkable capacity to metabolize and transform ent-kaurane precursors into a wide array of novel derivatives. These biotransformation studies offer a powerful tool for generating new analogues with potentially enhanced or novel biological activities.
Regioselective and Stereoselective Hydroxylation by Fungi
Fungal biotransformation is particularly noted for its ability to introduce hydroxyl groups at specific and often sterically hindered positions on the ent-kaurane skeleton with high regio- and stereoselectivity. For example, the fungus Cephalosporium aphidicola has been shown to transform ent-19-hydroxykaur-16-en-15-one into ent-3β,16β,19-trihydroxykauran-15-one. nih.gov Similarly, Psilocybe cubensis can hydroxylate ent-kaur-16-en-19-oic acid to produce ent-16β,17-dihydroxy-kauran-19-oic acid, and upon further incubation, ent-12α,16β,17-trihydroxy-kauran-19-oic acid and ent-11α,16β,17-trihydroxy-kauran-19-oic acid. nih.gov These examples highlight the potential of fungi to perform specific hydroxylations that may be challenging to achieve through conventional chemical synthesis. The β-orientation of these hydroxylations is often favored, potentially due to steric hindrance on the α-face of the kaurane structure. mdpi.com
Oxidation and Other Chemical Modifications Facilitated by Microorganisms
Beyond hydroxylation, microorganisms can facilitate a range of other chemical modifications on the ent-kaurane framework. These include oxidations of hydroxyl groups to ketones, as well as other reactions like epoxidation, glycosylation, and esterification. The biotransformation of ent-kaur-16-en-19-oic acid by the fungus Cunninghamella echinulata resulted in two new hydroxylated metabolites along with five known compounds. researchgate.net These microbial transformations are valuable for creating a diverse library of ent-kaurane derivatives.
Derivatization and Generation of Novel ent-Kaurane Analogues through Biocatalysis
The use of isolated enzymes or whole-cell biocatalysts provides a powerful platform for the targeted derivatization of ent-kaurane precursors. This approach allows for the generation of novel analogues with tailored structural features. For instance, a β-D-glucopyranosyl ester of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid has been identified, suggesting the action of glycosyltransferases that can attach sugar moieties to the molecule. pureonebio.com Such modifications can significantly impact the physicochemical properties and biological activities of the parent compound.
Considerations for Biosynthesis in Heterologous Expression Systems
The elucidation of the biosynthetic pathways of ent-kaurane diterpenoids opens up the possibility of producing these valuable compounds in heterologous expression systems. By transferring the genes encoding the relevant biosynthetic enzymes from the native plant or microbial producers into a more tractable host, such as yeast or bacteria, it is possible to establish a sustainable and scalable production platform.
Sophisticated Structural Elucidation and Stereochemical Characterization
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., 1D and 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the complex framework of ent-kaurane diterpenoids. For ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, a comprehensive set of NMR experiments would be employed.
1D NMR: The ¹H NMR spectrum would provide initial insights into the proton environment, revealing the number of methyl groups, olefinic protons, and protons attached to carbons bearing heteroatoms. The ¹³C NMR spectrum would, in turn, indicate the presence of 20 carbon atoms, which would be categorized by type (methyl, methylene, methine, and quaternary carbons, including a ketone and a carboxylic acid) using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).
2D NMR: To assemble the molecular structure, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks, allowing for the tracing of the spin systems within the individual rings of the kaurane (B74193) skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the unambiguous assignment of carbon signals based on their proton attachments.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting the spin systems. It shows correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the entire carbon skeleton and placing the functional groups, such as the hydroxyl at C-9, the ketone at C-15, and the carboxylic acid at C-19.
NOESY (Nuclear Overhauser Effect Spectroscopy): For the definitive assignment of the compound's relative stereochemistry, NOESY is indispensable. This experiment identifies protons that are close in space, irrespective of their bonding. Key NOE correlations would be expected, for instance, between the axial and equatorial protons on the same and adjacent carbons, which helps to define the chair or boat conformations of the six-membered rings and the stereochemical orientation of the substituents. The ent- configuration of the kaurane skeleton would be confirmed by specific NOE patterns characteristic of this series.
While specific NMR data for this compound are not available, a commercial supplier confirms its structure by NMR. biocrick.com For related compounds from Pteris species, detailed NMR data is often published, forming the basis of their structural assignment. researchgate.netresearchgate.netscispace.comnih.gov
X-ray Crystallography for Definitive Absolute Configuration Determination
Single-crystal X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, obtaining a suitable single crystal would be a primary objective for its complete characterization.
The process involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. This analysis yields bond lengths, bond angles, and torsion angles, providing a definitive molecular structure.
Crucially, for chiral molecules like this ent-kaurane, the use of anomalous dispersion, typically with copper radiation, allows for the determination of the absolute configuration. This would definitively confirm the ent- nature of the kaurane skeleton and the specific stereochemistry at all chiral centers. For many related ent-kaurane diterpenoids isolated from Pteris semipinnata, X-ray crystallography has been the ultimate tool for structural validation. scispace.com
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragment Analysis (e.g., HRESIMS, GC-MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.
HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): This technique would be used to accurately determine the mass of the molecular ion of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid. The high precision of this method allows for the calculation of the elemental formula, which for this compound is C₂₀H₂₈O₄. medchemexpress.comnih.gov An analysis of the isotopic pattern would further corroborate the calculated formula.
GC-MS (Gas Chromatography-Mass Spectrometry): While less common for intact polar molecules like this carboxylic acid without derivatization, GC-MS could be employed to analyze more volatile derivatives. The electron ionization (EI) fragmentation pattern obtained from MS provides valuable structural information. Characteristic fragmentation pathways for the kaurane skeleton would be expected, including retro-Diels-Alder reactions in ring C and losses of small neutral molecules such as water and carbon dioxide. The fragmentation pattern serves as a fingerprint for the compound and can help to confirm the positions of functional groups. For instance, the analysis of diterpenoids in Pteris semipinnata has been achieved using HPLC coupled with mass spectrometry. nih.gov
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid would be expected to show characteristic absorption bands for its key functional groups:
Hydroxyl (-OH) group: A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the presence of the hydroxyl group.
Carboxylic acid (-COOH): This group would give rise to a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a sharp, strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹.
Ketone (C=O) group: The five-membered ring ketone at C-15 would likely show a carbonyl stretch at a higher frequency than a typical six-membered ring ketone, expected in the range of 1740-1750 cm⁻¹.
Alkene (C=C) group: The exocyclic double bond at C-16 would exhibit a C=C stretching absorption around 1650 cm⁻¹ and an out-of-plane C-H bending vibration near 900 cm⁻¹.
C-H stretching: Absorptions for sp³ and sp² C-H bonds would be observed just below and above 3000 cm⁻¹, respectively.
For comparison, the IR spectrum of a related compound, ent-15α-(3-methoxy-3-methyl-butanoyl)-kaur-16-en-19-oic acid, showed absorptions for a carboxylic acid at 1695 cm⁻¹ and an ester at 1728 cm⁻¹. redalyc.org
Computational Approaches to Conformational Analysis and Spectroscopic Prediction
In modern structural elucidation, computational methods are increasingly used to complement experimental data. For a molecule with the complexity of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, computational chemistry could provide valuable insights.
Conformational Analysis: Using molecular mechanics or density functional theory (DFT), a systematic search for the low-energy conformations of the molecule can be performed. This is particularly useful for flexible ring systems and can help in understanding the most likely three-dimensional shape of the molecule in solution.
Spectroscopic Prediction: DFT calculations can be used to predict NMR chemical shifts (¹H and ¹³C) and coupling constants. By comparing the calculated spectroscopic parameters for different possible isomers or conformers with the experimental data, it is often possible to make a more confident structural or stereochemical assignment. Similarly, theoretical IR spectra can be calculated and compared with the experimental spectrum to aid in the assignment of vibrational modes.
While no specific computational studies on ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid are currently documented, such approaches are standard in the comprehensive analysis of complex natural products.
Mechanistic Dissection of Bioactivity at the Molecular and Cellular Level
Identification of Direct Molecular Targets and Binding Interactions
There is currently no published research that identifies the direct molecular targets of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid. Consequently, information regarding its binding interactions with any cellular components is unavailable.
Investigations into Intracellular Signaling Cascades
Specific studies investigating the impact of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid on intracellular signaling cascades, such as caspase activation, the modulation of the Bcl-2/Bax protein ratio, or the cleavage of Poly (ADP-ribose) polymerase (PARP), have not been found in the available literature.
Gene Expression and Protein Regulation Profiling
There is a lack of data from techniques such as Western Blot or ELISA to profile the effects of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid on gene expression and protein regulation.
Systems Biology Approaches to Elucidate Network Perturbations
No studies employing systems biology approaches to understand the broader network-level perturbations induced by ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid have been identified.
Structure Activity Relationship Sar Studies and Rational Design of Analogues
Systematic Analysis of Functional Group Contributions to Biological Activities
A key structural feature for the cytotoxicity of many ent-kaurane diterpenoids is the α,β-unsaturated ketone system within the D-ring, specifically the 16-en-15-one moiety. nih.gov This electrophilic center is believed to be crucial for interacting with biological macromolecules. Research on a series of ent-kaurane diterpenoids from Croton tonkinensis demonstrated a clear structure-related cytotoxicity against human hepatocellular carcinoma cell lines, highlighting the essential role of the 16-en-15-one skeleton. nih.gov
The substitution pattern on the kaurane (B74193) framework significantly modulates activity. For instance, in a study evaluating the cytotoxicity of diterpenes from Baccharis species, it was found that the parent compound, ent-kaurenoic acid, displayed selective activity against the MDA-MB-231 adenocarcinoma cell line. nih.gov However, the introduction of additional functional groups at the C-15 position, such as a hydroxyl group or isomeric isoprene (B109036) units, led to a marked reduction in both potency and selectivity. nih.gov
Conversely, strategic additions of hydroxyl groups at other positions can enhance bioactivity. In studies on ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, a closely related analogue, the 11α-hydroxy, 15-oxo, and 16-en moieties were identified as indispensable for its anti-melanogenesis activity. nih.govmedchemexpress.com Interestingly, the carboxylic acid group at C-19 (the 19-oic acid) was found to be important for reducing the general cytotoxicity associated with the compound, suggesting a role in modulating selectivity and safety. medchemexpress.com The replacement of this carboxy group with a methyl or hydroxy group has been shown to result in compounds with higher anti-cancer activity. nih.gov This indicates a delicate balance where certain groups drive potency while others fine-tune selectivity and reduce off-target effects.
The table below summarizes the cytotoxic activities of several ent-kaurane diterpenoids from Isodon excisoides, illustrating the impact of functional group variations on potency against different human cancer cell lines.
| Compound | HCT-116 IC50 (μM) | HepG2 IC50 (μM) | BGC-823 IC50 (μM) | NCI-H1650 IC50 (μM) | A2780 IC50 (μM) |
| 1 | 2.94 ± 0.06 | 3.07 ± 0.02 | 5.59 ± 0.05 | >10 | >10 |
| Henryin (4) | 1.83 ± 0.03 | 2.07 ± 0.03 | 1.31 ± 0.02 | 1.56 ± 0.03 | 1.44 ± 0.02 |
| Kamebanin (5) | >10 | >10 | >10 | >10 | >10 |
| Reniformin C (6) | 3.96 ± 0.04 | 4.31 ± 0.04 | >10 | 7.96 ± 0.06 | 5.52 ± 0.05 |
| Kamebacetal A (7) | 7.39 ± 0.06 | >10 | >10 | >10 | >10 |
| Oridonin (9) | 2.11 ± 0.03 | 2.64 ± 0.03 | 1.95 ± 0.02 | 1.76 ± 0.02 | 1.63 ± 0.02 |
| Taxol | 0.03 ± 0.001 | 0.05 ± 0.002 | 0.02 ± 0.001 | 0.02 ± 0.001 | 0.01 ± 0.001 |
| Data sourced from a study on cytotoxic ent-kaurane diterpenes. researchgate.net |
Influence of Stereochemistry on Potency and Selectivity
The complex, three-dimensional structure of ent-kaurane diterpenoids, featuring multiple chiral centers, means that stereochemistry plays a critical role in their biological activity. nih.gov Subtle changes in the spatial arrangement of atoms and functional groups can dramatically alter how a molecule fits into the binding pocket of a protein target, thereby influencing its potency and selectivity. nih.gov
The orientation of substituents on the tetracyclic core is a determining factor. For example, studies on cytotoxic diterpenoids from Isodon excisoides revealed that the configuration of a hydroxyl group could dictate activity. researchgate.net A β-configuration of a hydroxyl group at certain positions was found to enhance cytotoxicity against some tumor cell lines, whereas the corresponding α-configuration had a less pronounced effect. researchgate.net
Design and Synthesis of Analogues for Enhanced Bioactivity
The rational design and synthesis of analogues based on the ent-kaurane scaffold is a key strategy for developing molecules with improved therapeutic properties. mdpi.com By leveraging SAR insights, chemists can make targeted modifications to the natural product core to enhance potency, improve selectivity, or overcome limitations like poor solubility. researchgate.net
One successful approach involves introducing or modifying moieties known to confer cytotoxicity. Researchers have designed and synthesized a series of ent-kaurane-type diterpenoid derivatives that incorporate two α,β-unsaturated ketone functionalities, a feature known to be important for anticancer activity. nih.gov The synthesis started from commercially available materials and involved a multi-step sequence to construct the complex tetracyclic system. Several of the resulting analogues exhibited potent cytotoxic activity against human tumor cell lines, with some showing significantly higher selectivity than the standard chemotherapeutic drug cisplatin. nih.gov
The table below shows the in vitro cytotoxic activities and selectivity indices of these synthesized analogues.
| Compound | HepG2 IC50 (μM) | H292 IC50 (μM) | SNU-1040 IC50 (μM) | L6 IC50 (μM) | Selectivity Index (SI) vs. HepG2 |
| 13 | 1.46 ± 0.13 | 1.61 ± 0.11 | 2.12 ± 0.15 | 29.53 ± 1.21 | 20.23 |
| 14 | 1.29 ± 0.11 | 1.35 ± 0.12 | 1.95 ± 0.13 | 31.24 ± 1.15 | 24.22 |
| 15 | 0.95 ± 0.09 | 0.99 ± 0.08 | 1.26 ± 0.11 | 25.34 ± 1.09 | 26.67 |
| 16 | 0.19 ± 0.02 | 0.23 ± 0.02 | 0.31 ± 0.03 | 30.60 ± 1.13 | 161.06 |
| 17 | 0.58 ± 0.05 | 0.63 ± 0.06 | 0.89 ± 0.07 | 27.72 ± 1.11 | 47.80 |
| 18 | 0.24 ± 0.02 | 0.29 ± 0.03 | 0.35 ± 0.04 | 30.77 ± 1.14 | 128.20 |
| Eriocalyxin B | 0.35 ± 0.03 | 0.41 ± 0.04 | 0.52 ± 0.05 | 15.24 ± 1.01 | 43.54 |
| DDP (Cisplatin) | 3.25 ± 0.16 | 3.58 ± 0.18 | 4.12 ± 0.21 | 18.59 ± 1.03 | 5.72 |
| Data adapted from a study on the synthesis of novel ent-kaurane derivatives. The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous L6 cell line divided by the IC50 in the cancer cell line. nih.gov |
Another common strategy is the derivatization of existing functional groups. For example, spirolactone-type diterpenoids, which are related to ent-kauranes, have many modifiable sites suitable for medicinal chemistry exploration. mdpi.com Wang et al. designed and synthesized a series of novel 14-O-derivatives of a spirolactone diterpenoid, finding that the resulting ester analogues exhibited stronger cytotoxicity than the parent compound. mdpi.com These synthetic efforts demonstrate how the core ent-kaurane structure can serve as a versatile scaffold for generating new bioactive molecules. rsc.org
Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
Computational chemistry and molecular modeling are indispensable tools in the rational design of novel therapeutics, allowing researchers to predict and analyze the interactions between a ligand, such as ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, and its biological target. drugtargetreview.com These in silico methods provide insights into binding modes, predict bioactivity, and help prioritize which analogues to synthesize, thereby accelerating the drug discovery process. mdpi.comdrugtargetreview.com
In silico studies on ent-kaurenoic acid and its derivatives have been used to predict favorable bioavailability and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov Molecular docking simulations are frequently employed to visualize how these compounds fit into the active site of a target protein. A docking study on an ent-kaurane revealed that its activity depended on a combination of specific hydrogen bonds and interactions with hydrophobic portions of the protein's active site. researchgate.net
More advanced computational workflows involve multiple stages. For instance, in the search for selective inhibitors of a target like carbonic anhydrase IX, a process might begin with ligand-based pharmacophore modeling. nih.gov This involves creating a 3D model of the essential features required for binding, based on known active compounds. This model is then used to screen large databases of molecules virtually to identify new potential hits. The identified hits are then subjected to molecular docking to analyze their specific interactions with key residues in the target's binding site. nih.gov
Finally, molecular dynamics (MD) simulations can be run on the most promising ligand-protein complexes. MD simulations model the movement of atoms over time, providing crucial information on the stability of the complex and confirming that the key binding interactions are maintained. nih.gov This multi-step computational approach allows for the efficient identification and refinement of lead compounds with a high probability of success in subsequent experimental validation.
Synthetic and Semisynthetic Strategies for Ent 9 Hydroxy 15 Oxokaur 16 En 19 Oic Acid and Its Derivatives
Total Synthesis Approaches to Complex ent-Kaurane Structures
The total synthesis of complex ent-kaurane diterpenoids is a testament to the advancement of synthetic organic chemistry. These endeavors are not merely for the purpose of obtaining the natural product but also serve as a platform for the development and validation of novel synthetic methodologies. scielo.brrsc.org Key challenges in the total synthesis of compounds like ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid include the stereocontrolled construction of the tetracyclic core and the regioselective installation of various oxygenated functional groups. nih.gov
Strategies often commence with the construction of a simpler, less functionalized core, followed by late-stage oxidations to introduce hydroxyl and keto groups at specific positions. A variety of powerful reactions have been employed to assemble the characteristic bridged ring system of ent-kauranes. These include intramolecular Diels-Alder reactions, radical cyclizations, and transition-metal-catalyzed cascade reactions. researchgate.net For instance, a Mn(III)-mediated radical cyclization has been successfully used to forge a C-14 oxygenated bicyclo[3.2.1]octane ring, a key structural motif in many ent-kauranes. researchgate.net
The pursuit of highly oxidized ent-kauranes has also led to the development of innovative strategies. One such approach involves the use of a highly reactive, twisted enone as a dienophile in a Diels-Alder reaction to construct the tricyclic or tetracyclic core at an early stage. researchgate.net Another powerful strategy has been the use of a polyene cyclization precursor designed to directly install an oxygenated functional group on the C19 methyl group, which is a crucial step towards the synthesis of C-19 carboxylic acids like the target molecule. nih.gov
A significant hurdle in the total synthesis of these molecules is achieving the correct stereochemistry at multiple chiral centers. Asymmetric synthesis, employing chiral auxiliaries, catalysts, or starting materials, is therefore a cornerstone of modern synthetic approaches to these natural products.
Semisynthetic Modifications from Readily Available Natural Precursors
Given the complexity and often low yields of total synthesis, semisynthesis from readily available natural precursors represents a more practical and efficient approach for generating derivatives of ent-kaurane diterpenoids. Abundant natural products such as steviol (B1681142) and kaurenoic acid serve as excellent starting materials for these transformations. ichem.md These precursors already possess the core ent-kaurane skeleton, significantly reducing the number of synthetic steps required.
The chemical transformation of these natural precursors often involves targeting specific reactive sites on the molecule. ichem.md For instance, the exocyclic double bond at C-16/C-17 is a common site for functionalization. Oxidation of this double bond can lead to the formation of epoxides, diols, or, through cleavage, ketones. ichem.md For example, treatment of ent-kaur-16-en-19-oic acid with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) can yield the corresponding epoxide. ichem.md
The introduction of a ketone at the C-15 position, as seen in the target molecule, can be achieved through various oxidative methods. Allylic oxidation of the C-15 position of a suitable precursor can be accomplished using reagents like selenium dioxide. nih.gov Furthermore, the hydroxyl group at C-9 can potentially be introduced via microbial transformation or through chemical methods involving radical-based C-H activation.
The carboxyl group at C-19 in kaurenoic acid can be modified to create a variety of derivatives, including esters and amides, allowing for the exploration of structure-activity relationships. ichem.md The table below summarizes some common semisynthetic modifications of kaurenoic acid.
| Precursor | Reagent/Reaction | Product | Reference |
| ent-kaur-16-en-19-oic acid | m-CPBA | ent-16α,17-epoxykauran-19-oic acid | ichem.md |
| ent-kaur-16-en-19-oic acid methyl ester | SeO2/t-BuOOH | methyl 15α-hydroxy-ent-kaur-16-en-19-oate | ichem.md |
| ent-15α-angeloyloxykaur-16-en-3β-ol | Jones reagent | ent-15α-angeloyloxy-3-oxo-kaur-16-ene | abmole.com |
Development of Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis has emerged as a powerful strategy that combines the efficiency and selectivity of enzymatic catalysis with the versatility of traditional organic synthesis. nih.gov This approach is particularly well-suited for the synthesis of complex natural products like ent-kaurane diterpenoids, where enzymes can perform specific transformations that are challenging to achieve with conventional chemical reagents. nih.govnih.gov
The biosynthesis of ent-kaurane diterpenoids in nature involves a series of enzymatic cyclizations and oxidations, starting from geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov Harnessing these enzymes or their engineered variants offers a promising avenue for the synthesis of these compounds. For example, terpene synthases can be used to construct the core carbocyclic skeleton with high stereoselectivity. nih.gov
A key application of enzymes in this context is the late-stage functionalization of the ent-kaurane skeleton. Cytochrome P450 monooxygenases, for instance, are known to catalyze the hydroxylation of unactivated C-H bonds with high regioselectivity and stereoselectivity. This could be a highly effective method for introducing the C-9 hydroxyl group onto a suitable ent-kaurane precursor.
An inspiring example of a chemoenzymatic approach involved a divergent synthesis of highly oxidized diterpenoid families starting from the natural product stevioside. nih.gov This work highlights the potential of using a combination of chemical and enzymatic steps to access a wide range of complex natural products. While specific chemoenzymatic routes to ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid have not been detailed, the principles demonstrated in the synthesis of related compounds suggest that such an approach is highly feasible.
Optimization of Reaction Conditions for Yield and Selectivity
Key parameters that are typically optimized include the choice of reagents, solvents, temperature, reaction time, and catalysts. For instance, in an oxidative coupling reaction, different oxidizing agents can lead to vastly different outcomes. A study on the synthesis of dihydrobenzofuran neolignans showed that silver(I) oxide was a more efficient oxidant compared to other silver(I) salts. scielo.br
The choice of solvent can also dramatically influence the course of a reaction. In the aforementioned study, acetonitrile (B52724) was found to provide a better balance between conversion and selectivity compared to more traditional solvents like benzene (B151609) and dichloromethane (B109758). scielo.br Temperature is another critical variable; while some reactions proceed well at room temperature, others may require heating or cooling to achieve the desired outcome. scielo.br
Modern approaches to reaction optimization increasingly employ high-throughput experimentation and data-driven methods, such as Bayesian optimization guided by machine learning models. These techniques allow for the rapid screening of a wide range of reaction conditions to identify the optimal parameters, thereby accelerating the development of efficient and robust synthetic routes. The table below illustrates the effect of varying reaction conditions on the yield of a hypothetical reaction.
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Dichloromethane | Acetonitrile | Toluene |
| Temperature | 25°C | 50°C | 80°C |
| Catalyst | Catalyst X | Catalyst Y | Catalyst Z |
| Yield | 45% | 78% | 62% |
Analytical and Bioanalytical Methodologies for Research Applications
Development of Quantitative Assays for Compound Detection in Biological Samples
The development of sensitive and specific quantitative assays is a critical first step in characterizing the biological activity of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid. These assays are essential for determining the concentration of the compound in biological samples such as plasma, urine, and tissue homogenates. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. nih.govnih.gov
A typical quantitative assay for ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid in a biological matrix like rat plasma would involve several key steps. The plasma samples would first undergo pretreatment, often involving liquid-liquid extraction to isolate the analyte from plasma proteins and other interfering substances. nih.gov Chromatographic separation would then be performed on a C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govnih.gov Detection would be achieved using mass spectrometry, often in multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity. nih.gov The validation of such a method would include assessing its specificity, linearity, accuracy, precision, recovery, and stability to ensure reliable and reproducible results. nih.gov
Table 1: Illustrative Validation Parameters for a Quantitative LC-MS Assay for ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid in Rat Plasma
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Accuracy (%) | 85-115% | 92-108% |
| Precision (RSD%) | < 15% | < 10% |
| Recovery (%) | Consistent and reproducible | 85% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
This table presents hypothetical data to illustrate the typical validation parameters for a quantitative bioanalytical method.
Pharmacokinetic and Metabolic Fate Studies in Preclinical Animal Models
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid in preclinical animal models, such as rats or mice. taylorfrancis.comresearchgate.netresearchgate.net Following administration of the compound, blood samples are collected at various time points and analyzed using a validated quantitative assay to determine the plasma concentration-time profile.
The metabolic fate of diterpenoids like ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid is typically investigated by analyzing metabolites in urine, bile, and feces. nih.gov The metabolism of terpenoids often involves Phase I reactions, such as hydroxylation and oxidation catalyzed by cytochrome P450 enzymes, and Phase II reactions, which involve conjugation with molecules like glucuronic acid to increase water solubility and facilitate excretion. nih.govnih.gov The identification of these metabolites is generally carried out using high-resolution mass spectrometry techniques like UPLC-Q-TOF/MS. nih.gov
Table 2: Hypothetical Pharmacokinetic Parameters of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid in Rats Following a Single Oral Administration
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 450 |
| Tmax (Time to Reach Cmax) | h | 2 |
| AUC (Area Under the Curve) | ng·h/mL | 2500 |
| t1/2 (Half-life) | h | 6 |
This table contains hypothetical data to illustrate the pharmacokinetic parameters that would be determined in a preclinical animal study.
Chromatographic Methods for Purity Assessment and Process Monitoring (e.g., LC-MS/MS, HPLC-UV)
Chromatographic methods are indispensable for assessing the purity of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid and for monitoring its synthesis or extraction processes. High-performance liquid chromatography coupled with ultraviolet (HPLC-UV) or mass spectrometry (HPLC-MS) detection are the most commonly employed techniques. nih.govnih.govresearchgate.net
For purity assessment, an HPLC-UV method would be developed to separate the target compound from any impurities. The separation is typically achieved on a reversed-phase C18 column. nih.govnih.gov The UV detector is set to a wavelength where the compound exhibits maximum absorbance. youtube.comyoutube.com The purity is then determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.
LC-MS/MS provides a more sensitive and specific method for both purity assessment and process monitoring. mdpi.com It allows for the detection and quantification of trace-level impurities that may not be detectable by HPLC-UV. The use of tandem mass spectrometry provides structural information about the impurities, which can be crucial for process optimization and quality control.
Table 3: Illustrative HPLC-UV Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
This table illustrates typical parameters for an HPLC-UV method used for purity analysis.
Advanced Spectroscopic Characterization in Complex Matrices
The definitive structural elucidation and characterization of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, especially within complex matrices, rely on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary tools for this purpose. mdpi.comnih.govacs.org
One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are used to determine the complete chemical structure and stereochemistry of the molecule. nih.govresearchgate.net These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and, consequently, its elemental composition. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information that can be used to confirm the identity of the compound and to characterize its metabolites or degradation products. duke.edu Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of diterpenes, often after derivatization. mdpi.comresearchgate.net
Future Research Directions and Translational Perspectives
Exploration of Additional Biological Activities and Therapeutic Indications
Initial screenings have suggested that ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid may possess a range of biological activities. Commercial suppliers note its potential for bioactivity determination in several areas, including antibacterial, anti-HIV, anti-inflammatory, and antitumor activities. However, detailed, peer-reviewed studies specifically documenting these effects for this compound are limited. Future research is poised to systematically investigate these potential therapeutic avenues. The structural similarities to other kaurane (B74193) diterpenoids, which have demonstrated a variety of biological effects, provide a strong rationale for in-depth screening of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid against a wide array of disease models.
Discovery of Novel Molecular Targets and Signaling Pathways
A critical area of future investigation is the identification of the precise molecular targets and signaling pathways modulated by ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid. Currently, there is a lack of specific research identifying the direct molecular interactions of this compound. Drawing parallels from the closely related isomer, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, which is known to interact with pathways such as NF-κB and MAPK, researchers can formulate hypotheses for the molecular mechanisms of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid. nih.govnih.gov Advanced techniques such as proteomics, transcriptomics, and computational modeling will be instrumental in mapping the compound's mechanism of action and uncovering novel therapeutic targets.
Design and Synthesis of Optimized Derivatives with Improved Efficacy and Specificity
The natural structure of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid serves as a scaffold for the design and synthesis of novel derivatives. Medicinal chemistry efforts can be directed towards modifying its functional groups to enhance potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of ester or amide derivatives at the carboxylic acid position, or modifications at the hydroxyl and oxo groups, could lead to compounds with improved therapeutic profiles. A study on a related compound, ent-15-oxo-kaur-16-en-19-oic acid, demonstrated the potential for creating derivatives with altered biological activity through chemical reactions. researchgate.net Such synthetic exploration will be crucial for translating this natural product into a viable drug candidate.
Sustainable Production and Scale-up Strategies (e.g., Metabolic Engineering, Bioreactor Cultivation)
The reliance on extraction from its natural source, Pteris semipinnata, may present challenges for the large-scale and sustainable production of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid. Future research will likely focus on developing alternative and more sustainable production methods. Metabolic engineering of microbial hosts, such as yeast or bacteria, to produce the compound or its precursors is a promising avenue. Furthermore, advances in plant cell culture and bioreactor technology could enable controlled and scalable production, independent of geographical and environmental constraints. These biotechnological approaches will be essential for ensuring a consistent and cost-effective supply for further research and potential clinical development.
Potential for Combination Therapies and Integrative Approaches in Disease Models
Investigating the synergistic potential of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid in combination with existing therapeutic agents is a key translational perspective. For example, studies on the related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid have shown that it can sensitize lung cancer cells to cisplatin, suggesting a potential role in combination chemotherapy. nih.gov Future in vitro and in vivo studies should explore whether ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid can enhance the efficacy of standard-of-care drugs in various diseases, potentially allowing for lower doses and reduced side effects. The development of novel delivery systems, such as nanoparticle-based formulations, could also be explored to improve its therapeutic index in combination regimens. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
